N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-19-13(9-2-3-9)6-10(18-19)8-16-24(21,22)11-4-5-14-12(7-11)17-15(20)23-14/h4-7,9,16H,2-3,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJUWZOHLFNENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like cyclin-a2 and cyclin-dependent kinase 2.
Mode of Action
It can be inferred that the compound interacts with its targets, possibly leading to changes in their function.
Biochemical Pathways
The compound likely affects pathways related to its targets.
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈N₄O₃S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 1795304-63-0 |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have been noted for their ability to inhibit tumor cell proliferation. In vitro assays showed that certain pyrazole derivatives could effectively suppress the growth of various cancer cell lines, suggesting that this compound may possess similar effects due to its structural analogies with known anticancer agents .
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory properties. Research indicates that pyrazole derivatives can modulate immune responses by affecting cytokine production and lymphocyte proliferation. For example, derivatives similar to this compound have shown the ability to inhibit the proliferation of human peripheral blood lymphocytes when stimulated by phytohemagglutinin A . This suggests a potential application in treating autoimmune disorders.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : They may influence signaling pathways related to apoptosis and cell survival, thereby affecting tumor growth and immune responses.
- Cytokine Regulation : By modulating the production of pro-inflammatory cytokines, these compounds could help in managing inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on the biological activity of structurally related compounds:
- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives inhibited the growth of specific tumor cell lines while exhibiting low toxicity towards normal cells. This highlights their potential as selective anticancer agents .
- Immunological Assays : Another investigation into pyrazole-based compounds revealed their ability to suppress TNF-alpha production in human whole blood cultures, indicating a potential role in treating inflammatory diseases .
Comparison with Similar Compounds
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1448124-20-6)
This compound shares the benzo[d]oxazole-sulfonamide core but replaces the pyrazole-cyclopropyl group with a tetrahydronaphthalenyl substituent. The increased bulk and hydrophobicity of the tetrahydronaphthalenyl group may improve membrane permeability but reduce aqueous solubility. Such structural differences could lead to divergent pharmacokinetic profiles, as bulkier substituents often correlate with prolonged half-lives but higher risk of off-target interactions .
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034486-74-1)
Here, a thiopyran ring replaces the pyrazole, introducing sulfur atoms that may alter electronic properties and binding affinity. The methoxy group on the thiopyran could enhance solubility but may also introduce metabolic liabilities (e.g., demethylation).
Table 1: Comparison of Benzo[d]oxazole-sulfonamide Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 5-cyclopropyl-1-methyl-pyrazole | ~379.4* | Metabolic stability, moderate lipophilicity |
| CAS 1448124-20-6 | Tetrahydronaphthalenyl | ~388.4* | High hydrophobicity, bulky substituent |
| CAS 2034486-74-1 | Thiopyran-methoxy | 372.5 | Sulfur-containing, improved solubility |
*Calculated based on molecular formulas.
Pyrazole-containing Sulfonamides and Related Inhibitors
AMG 458 (c-Met Inhibitor)
AMG 458 (1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide) shares a pyrazole core but lacks the benzo[d]oxazole-sulfonamide group. Its hydroxyalkyl side chain was initially associated with nonselective metabolites, prompting structural optimization to block metabolic hotspots. The target compound’s cyclopropyl group may circumvent such issues, improving selectivity .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
This pyrazole derivative () features a chlorophenylsulfanyl group, which introduces strong electron-withdrawing effects. The trifluoromethyl group enhances metabolic stability, a property shared with the cyclopropyl group in the target compound .
Table 2: Pyrazole-based Compounds
Key Research Findings and Implications
- Structural Advantages : The target compound’s cyclopropyl-pyrazole group balances lipophilicity and metabolic stability, avoiding the pitfalls of bulkier (tetrahydronaphthalenyl) or sulfur-containing (thiopyran) analogs .
- Selectivity : Compared to AMG 458, the benzo[d]oxazole-sulfonamide core may reduce off-target effects by limiting interaction with kinases like VEGFR2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
